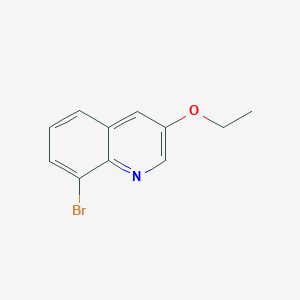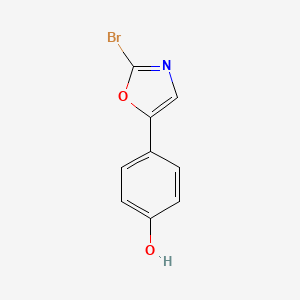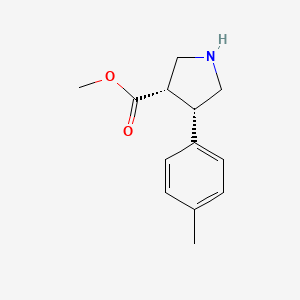
(4,5-Dimethylpyridin-3-YL)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-Dimethylpyridin-3-yl)methanamine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, characterized by the presence of two methyl groups at the 4 and 5 positions and a methanamine group at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethylpyridin-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 4,5-dimethylpyridine.
Functional Group Introduction:
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to enhance the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (4,5-Dimethylpyridin-3-yl)methanamine may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures high efficiency and consistency in the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
(4,5-Dimethylpyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) followed by ammonia (NH3) can be used.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
(4,5-Dimethylpyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and coordination complexes.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4,5-Dimethylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
(4,6-Dimethylpyridin-3-yl)methanamine: Similar structure but with a different position of the methyl groups.
(5-Methylpyridin-3-yl)methanamine: Contains only one methyl group at the 5 position.
(4-Methoxypyridin-3-yl)methanamine: Contains a methoxy group instead of a methyl group.
Uniqueness
(4,5-Dimethylpyridin-3-yl)methanamine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This positioning can lead to different steric and electronic effects compared to its analogs, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H12N2 |
|---|---|
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
(4,5-dimethylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C8H12N2/c1-6-4-10-5-8(3-9)7(6)2/h4-5H,3,9H2,1-2H3 |
Clave InChI |
VOTDGMMNYGGUSK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC(=C1C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,2R,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954000.png)
![tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12954004.png)









